molecular formula C9H10F3NO B3222483 (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine CAS No. 1213424-25-9

(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine

Cat. No. B3222483
CAS RN: 1213424-25-9
M. Wt: 205.18 g/mol
InChI Key: LMXVBSFRTBFWFN-MRVPVSSYSA-N
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Description

“(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is used for proteomics research . The derivatives of this compound are used as a potential ligand in developing radioiodinated antagonists for imaging of 5-HT1A receptors .


Molecular Structure Analysis

The molecular structure of “(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine” is represented by the formula C9H13NO . The InChI Key for this compound is VENQOHAPVLVQKV-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine” include a molecular weight of 151.21 . The predicted melting point is 34.40°C, the boiling point is approximately 244.1°C at 760 mmHg, and the density is approximately 1.0 g/cm3 . The refractive index is predicted to be n20D 1.52 .

Mechanism of Action

The derivatives of “(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine” are used as a potential ligand in developing radioiodinated antagonists for imaging of 5-HT1A receptors . This suggests that these derivatives may interact with 5-HT1A receptors, although the exact mechanism of action is not specified.

Safety and Hazards

“(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine” is considered hazardous. It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVBSFRTBFWFN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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